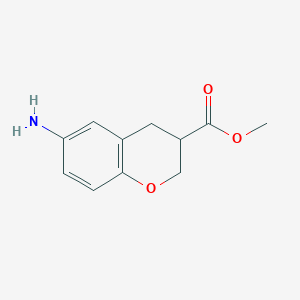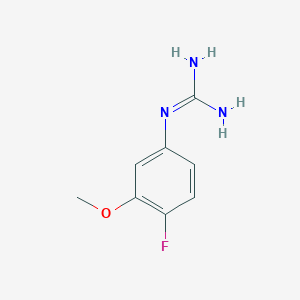
1-(4-Fluoro-3-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This approach provides a straightforward and efficient route to obtain diverse guanidines with high yields.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields under mild conditions.
Analyse Des Réactions Chimiques
1-(4-Fluoro-3-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the fluoro and methoxy groups on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted guanidines.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methoxyphenyl)guanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity makes it a useful building block for creating diverse chemical structures.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibitors and receptor modulators. It can be used to investigate the mechanisms of action of various biological targets.
Medicine: Due to its potential pharmacological properties, this compound is explored for its therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting the activity of various biological molecules. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity towards these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-3-methoxyphenyl)guanidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)guanidine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
1-(4-Chlorophenyl)guanidine: The presence of a chlorine atom instead of a fluorine atom can lead to variations in chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluoro and methoxy groups, which confer distinct chemical and biological characteristics compared to its analogs.
Propriétés
Formule moléculaire |
C8H10FN3O |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(4-fluoro-3-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-5(12-8(10)11)2-3-6(7)9/h2-4H,1H3,(H4,10,11,12) |
Clé InChI |
MRGLERUILWLVOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N=C(N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13688743.png)
![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)

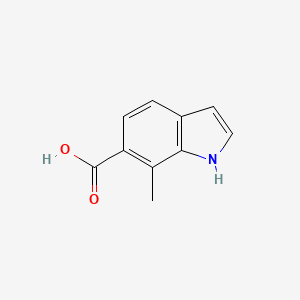
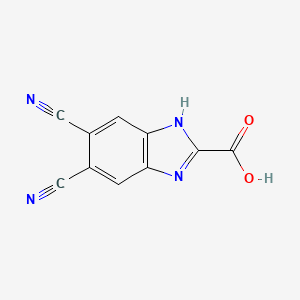

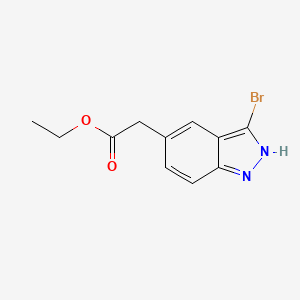
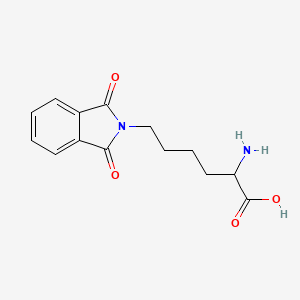
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
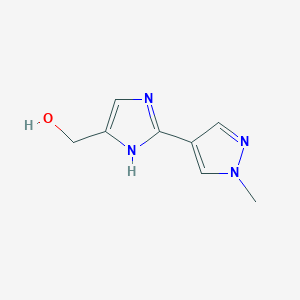
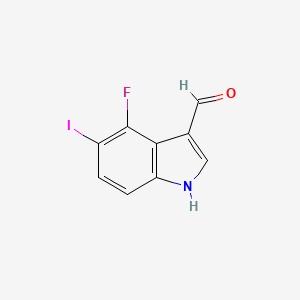
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
